2-(DiMethyl-1,2-oxazole-4-sulfonamido)-3-methylbutanoic acid
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Overview
Description
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction can yield reduced isoxazole derivatives .
Scientific Research Applications
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole ring structure but lacks the sulfonyl and amino groups.
4,5-Diphenylisoxazole: Contains phenyl groups instead of methyl groups on the isoxazole ring.
Uniqueness
2-{[(3,5-DIMETHYL-4-ISOXAZOLYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and amino groups enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H16N2O5S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O5S/c1-5(2)8(10(13)14)12-18(15,16)9-6(3)11-17-7(9)4/h5,8,12H,1-4H3,(H,13,14) |
InChI Key |
SOFOIXZQMBNXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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